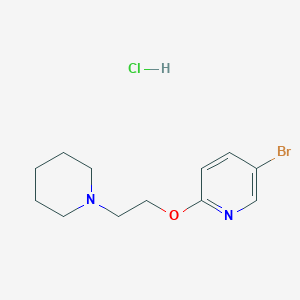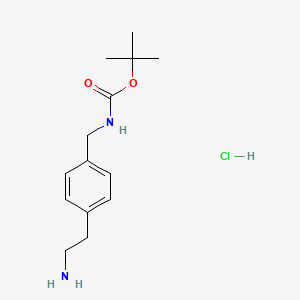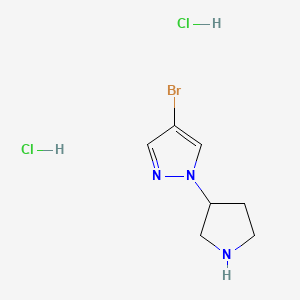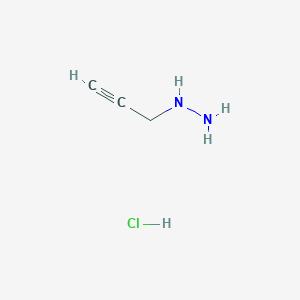
(Prop-2-yn-1-yl)hydrazine hydrochloride
概要
説明
作用機序
Target of Action
The primary target of (Prop-2-yn-1-yl)hydrazine hydrochloride is protein-bound electrophiles in cells . The compound acts as an alkyl probe to capture these targets, where the hydrazine acts as the nucleophile .
Mode of Action
This compound interacts with its targets through a nucleophilic action . The compound’s alkyne group enables protein enrichment and detection . This interaction results in the capture of protein-bound electrophiles in cells .
Biochemical Pathways
The compound affects the biochemical pathways involving protein-bound electrophiles . The compound also plays a role in the energy transfer and single electron transfer pathway, generating 1 O 2 and O 2 ˙ − .
Pharmacokinetics
Given its role as a probe for protein-bound electrophiles, it can be inferred that the compound has the ability to penetrate cells and interact with intracellular targets
Result of Action
The result of the action of this compound is the capture of protein-bound electrophiles in cells . This leads to the enrichment and detection of these proteins .
Action Environment
The action of this compound is influenced by the cellular environment. The compound’s ability to capture protein-bound electrophiles suggests that it is active within the intracellular environment
生化学分析
Biochemical Properties
(Prop-2-yn-1-yl)hydrazine hydrochloride plays a crucial role in biochemical reactions due to its ability to act as a nucleophile. This compound interacts with protein-bound electrophiles in cells, where the hydrazine group serves as the nucleophile and the alkyne group enables protein enrichment and detection . These interactions facilitate the discovery of protein modifications that may not be predicted through typical protein sequence analyses. The compound is particularly useful in activity-based protein profiling, where it helps capture and identify reactive protein species .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interacting with cellular proteins and modifying their activity. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by altering the activity of key enzymes and proteins involved in these processes . For example, it can inhibit or activate specific enzymes, leading to changes in metabolic flux and gene expression patterns.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The hydrazine group of the compound forms covalent bonds with electrophilic sites on proteins, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression by altering the activity of transcription factors and other regulatory proteins. Additionally, the alkyne group of the compound allows for the enrichment and detection of modified proteins, facilitating the study of their function and regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under typical laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can influence metabolic flux by modifying the activity of key enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways . These interactions can lead to changes in metabolite levels and overall metabolic activity, impacting cellular energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . The compound may be preferentially taken up by certain cell types or tissues, leading to localized effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with specific biomolecules and influence its effects on cellular processes. For example, the compound may accumulate in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Prop-2-yn-1-yl)hydrazine hydrochloride typically involves the reaction of propargyl bromide with hydrazine hydrate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industrial standards .
化学反応の分析
Types of Reactions: (Prop-2-yn-1-yl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It participates in nucleophilic substitution reactions due to the presence of the hydrazine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted hydrazines, depending on the reaction conditions and reagents used .
科学的研究の応用
(Prop-2-yn-1-yl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and for the development of bioorthogonal probes.
Biology: It is employed in chemoproteomic profiling to discover protein electrophiles in human cells.
Medicine: It is used in the development of therapeutic agents and diagnostic tools.
Industry: It serves as a precursor for the synthesis of various industrial chemicals and materials.
類似化合物との比較
- N-(But-3-yn-1-yl)-4-hydrazineylbenzamide hydrochloride
- Hydrazino-acetic acid ethyl ester
- 1-Naphthalenyl hydrazine hydrochloride
Comparison: (Prop-2-yn-1-yl)hydrazine hydrochloride is unique due to its bioorthogonal alkyne functionality, which allows for specific and efficient labeling and detection of target molecules. This sets it apart from other hydrazine derivatives that may lack this functionality and thus have limited applications in bioorthogonal chemistry .
特性
IUPAC Name |
prop-2-ynylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2.ClH/c1-2-3-5-4;/h1,5H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDVCUYRVQVFII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
809282-63-1, 1187368-95-1 | |
| Record name | Hydrazine, 2-propynyl-, dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=809282-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (prop-2-yn-1-yl)hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



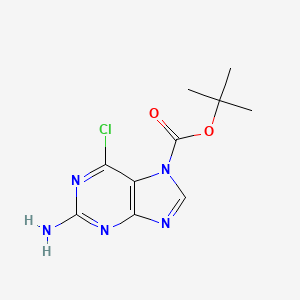
![7-(Aminomethyl)-6-oxaspiro[3.4]octan-5-one hydrochloride](/img/structure/B1382885.png)
![(1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1382887.png)
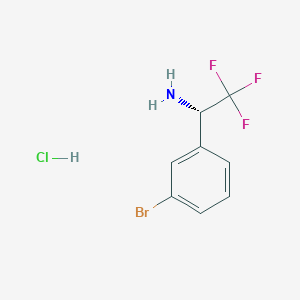

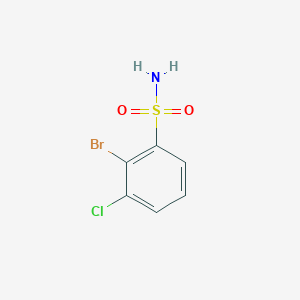
![tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate hydrochloride](/img/structure/B1382894.png)
